4-Ethoxyaniline hemisulfate

Descripción

Overview of 4-Ethoxyaniline and its Salt Forms in Chemical Science

4-Ethoxyaniline, also widely known as p-phenetidine (B124905), is an organic compound featuring an ethoxy group and an amino group attached to a benzene (B151609) ring at the para (1,4) positions. wikipedia.orgchemspider.com It serves as a versatile and crucial intermediate in the synthesis of a wide array of organic molecules. fscichem.com Its primary applications are found in the manufacturing of dyes, pigments, and pharmaceuticals. wikipedia.org For instance, it is a key precursor in the production of azo dyes, where it contributes to the creation of vibrant and stable colorants. google.com In the pharmaceutical realm, it has been used as an intermediate in the synthesis of drugs such as phenacetin (B1679774) and bucetin. wikipedia.org

As an aromatic amine, 4-ethoxyaniline is a weak base and readily reacts with acids to form salts. wikipedia.org This conversion is a common strategy in chemical synthesis to improve the handling and stability of the compound. The free base, 4-ethoxyaniline, is a liquid that can be sensitive to air and light, often darkening upon exposure. echemi.com Converting it into a salt typically results in a more stable, crystalline solid that is easier to purify, weigh, and store. echemi.com

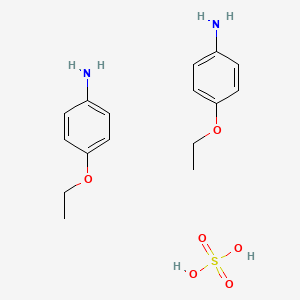

The most commonly documented salt is 4-ethoxyaniline hydrochloride (C₈H₁₂ClNO), formed by reacting the parent amine with hydrochloric acid. Detailed crystallographic studies have been performed on the hydrochloride salt, revealing its structure and bonding characteristics. iucr.org Another important class of salts is formed with sulfuric acid. The reaction of 4-ethoxyaniline with sulfuric acid can yield different stoichiometries. The term "hemisulfate" specifically denotes a salt in which two molecules of the 4-ethoxyaniline base react with one molecule of sulfuric acid, resulting in the chemical formula (C₈H₁₁NO)₂·H₂SO₄. A 1:1 salt, known as 4-ethoxyaniline sulfate (B86663) (C₈H₁₁NO·H₂SO₄), is also recognized and has an assigned CAS number of 10141-50-1. cymitquimica.com

Significance of 4-Ethoxyaniline Hemisulfate as a Subject of Chemical Inquiry

The primary significance of this compound in chemical research lies in its nature as a stable, solid derivative of the liquid 4-ethoxyaniline. The formation of the hemisulfate salt provides several practical advantages that make it a valuable subject of inquiry for synthetic and analytical chemists.

Firstly, the conversion from a liquid to a solid facilitates easier handling, purification through recrystallization, and more accurate measurement. This increased stability is crucial for industrial processes and laboratory synthesis where precise stoichiometry and purity of reagents are essential for achieving high yields and minimizing side reactions.

Secondly, the use of sulfuric acid to form the salt can be advantageous in specific reaction pathways. For example, in analytical procedures such as High-Performance Liquid Chromatography (HPLC), sulfuric acid is sometimes used as a component of the mobile phase to analyze 4-ethoxyaniline. In this context, the amine is converted to its sulfate salt in situ to control its retention and achieve symmetrical peak shapes. This highlights the importance of understanding the sulfate salt's behavior in solution.

Furthermore, the choice of the counter-ion (hemisulfate vs. hydrochloride, for example) can influence the solubility and reactivity of the anilinium cation in various solvents. Researchers may choose the hemisulfate salt for its specific physical properties, such as its crystal lattice energy or its behavior in a particular reaction medium, which might differ favorably from other salt forms. While detailed comparative studies are not abundant, the existence and use of different salts point to their distinct roles in optimizing chemical processes.

Scope and Research Trajectories in this compound Chemistry

The research trajectories involving this compound are intrinsically linked to the applications of its parent compound. As a stabilized form of 4-ethoxyaniline, the hemisulfate salt is primarily investigated as a convenient starting material or intermediate in multi-step synthetic procedures.

Current and future research involving this compound can be projected in the following areas:

Advanced Dye and Pigment Synthesis: Research continues into the development of novel colorants with enhanced properties such as lightfastness, thermal stability, and specific color profiles. A patent has described the use of 4-ethoxyaniline in the synthesis of mixed-crystal pigments, where its inclusion leads to colorations with improved thermal stability and a desirable yellow hue. The use of the hemisulfate salt as a stable precursor in such processes is a logical application.

Polymer Chemistry: 4-ethoxyaniline and its derivatives are used to synthesize conductive polymers and corrosion-inhibiting coatings. Research into poly(o-ethoxyaniline) has demonstrated its ability to protect metals like copper from corrosion. The hemisulfate salt can serve as a reliable monomer source for the polymerization process, ensuring consistency and purity in the resulting polymer.

Pharmaceutical Intermediates: While some older drugs derived from 4-ethoxyaniline have been withdrawn, research into new therapeutic agents is ongoing. Derivatives have been investigated for potential antimicrobial properties. iucr.org The synthesis of these complex molecules often requires stable and pure intermediates, a role for which this compound is well-suited.

Analytical Method Development: The behavior of 4-ethoxyaniline sulfate salts in analytical techniques like HPLC continues to be relevant for quality control and metabolic studies. Further research may focus on optimizing separation methods for 4-ethoxyaniline and related compounds in various matrices, which requires a fundamental understanding of its salt forms.

In essence, while this compound may not often be the end product, its role as a stable and reliable intermediate makes it a key component in the research and development of a diverse range of chemical products.

Compound Reference Table

Propiedades

IUPAC Name |

4-ethoxyaniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11NO.H2O4S/c2*1-2-10-8-5-3-7(9)4-6-8;1-5(2,3)4/h2*3-6H,2,9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXFIIPMQLACSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N.CCOC1=CC=C(C=C1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Derivatization Strategies for 4 Ethoxyaniline and Its Hemisulfate

Classical and Contemporary Synthesis of 4-Ethoxyaniline Precursors

The industrial production of 4-ethoxyaniline relies on several established synthetic methodologies. These routes typically begin with readily available starting materials like aniline (B41778) or nitrobenzene (B124822) derivatives and involve multi-step transformations to introduce the required ethoxy and amino functionalities.

Aniline-Based Diazotization and Coupling Reactions

Azo coupling reactions represent a versatile method for constructing precursors to substituted anilines. In a relevant synthetic scheme, an aromatic amine, such as sulfanilic acid, undergoes diazotization in the presence of a nitrite (B80452) source and mineral acid at low temperatures (0–5 °C) to form a diazonium salt. This reactive intermediate is then coupled with a phenol, like 2-ethoxyphenol, under controlled pH conditions (pH 9–10) to produce an azo compound. researchgate.netscbt.com The resulting azo derivative can then be subjected to reductive cleavage, typically using reagents like sodium dithionite, which breaks the nitrogen-nitrogen double bond to yield two separate amine products. scbt.com This sequence allows for the regioselective construction of substituted anilines that might be challenging to access through direct substitution.

Alkylation of Aniline Ring Systems

Direct alkylation provides another major pathway to 4-ethoxyaniline. The most common approach is the Williamson ether synthesis, starting from p-aminophenol. In this method, the phenolic hydroxyl group of p-aminophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then reacts with an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide (e.g., ethyl bromide), via a nucleophilic substitution reaction to form the ether linkage, yielding 4-ethoxyaniline. The efficiency of the reaction is dependent on the choice of solvent, base, and ethylating agent.

Reduction of Nitroaromatic Intermediates

The reduction of 4-ethoxynitrobenzene (p-nitrophenetole) is one of the most widely documented and industrially significant methods for synthesizing 4-ethoxyaniline. nih.gov This transformation can be achieved using various reducing systems, offering flexibility in terms of cost, efficiency, and environmental impact.

Classical methods often employ metal-acid systems, such as iron borings in the presence of hydrochloric acid or zinc powder with ammonium (B1175870) chloride. nih.gov These reactions are typically run under controlled temperature conditions (e.g., 80–100°C for Fe/HCl) to ensure high yields, which can reach up to 85%. nih.gov

Catalytic hydrogenation offers a cleaner alternative with fewer byproducts. nih.gov This process involves reacting 4-ethoxynitrobenzene with hydrogen gas under pressure in the presence of a metal catalyst. Catalysts like Raney nickel are effective for this purpose. nih.gov More contemporary approaches have utilized metal nanoparticles, such as nickel or iron nanoparticles, with hydrazine (B178648) hydrate (B1144303) as the hydrogen source, demonstrating high catalytic activity and completion of the reaction within minutes at moderate temperatures (40–80°C). mdpi.com

Table 1: Comparison of Reduction Methods for 4-Ethoxynitrobenzene

| Reducing System | Catalyst/Conditions | Typical Yield | Reference |

|---|---|---|---|

| Metal/Acid | Iron borings, Hydrochloric Acid | Up to 85% | nih.gov |

| Metal/Acid | Zinc powder, Methanol, NH₄Cl/H₂O | 70–85% | nih.gov |

| Catalytic Hydrogenation | Raney Nickel, H₂ (pressure) | High | nih.gov |

| Hydrazine Hydrate | Nickel Nanoparticles | High | mdpi.com |

Formation and Structural Elucidation of 4-Ethoxyaniline Hemisulfate Salt

The basic amino group of 4-ethoxyaniline allows it to readily form salts with various acids. The hemisulfate salt is of particular interest due to its crystalline nature.

Mechanistic Considerations of Salt Formation

The formation of this compound is a straightforward acid-base reaction. 4-Ethoxyaniline, acting as a Brønsted-Lowry base, uses the lone pair of electrons on its amino nitrogen to accept a proton (H⁺) from the strong, diprotic sulfuric acid (H₂SO₄). This proton transfer results in the formation of the 4-ethoxyanilinium cation (C₂H₅OC₆H₄NH₃⁺) and a sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) anion. A Chinese patent describes a process where 4-ethoxyaniline is reacted with sulfuric acid in water to generate the 4-ethoxyaniline sulfate solution as a precursor for synthesizing phenacetin (B1679774). google.com The term "hemisulfate" specifically refers to the salt bis(4-ethoxyanilinium) sulfate, indicating a 2:1 stoichiometric ratio of the organic base to the sulfuric acid, with two protonated anilinium cations charge-balancing one sulfate dianion. nih.goviucr.org

Studies on Crystal Packing and Intermolecular Interactions

The crystal structure of this compound has been determined through single-crystal X-ray diffraction, revealing a hydrated form with the formula 2C₈H₁₂NO⁺·SO₄²⁻·3H₂O. nih.goviucr.org The salt crystallizes in the triclinic space group P-1. nih.goviucr.org

The asymmetric unit of the crystal contains two distinct 4-ethoxyanilinium cations, one sulfate anion, and three water molecules. nih.goviucr.orgpsu.edu The crystal packing is a complex three-dimensional network stabilized by an extensive array of hydrogen bonds. The protonated aminium groups (N⁺-H) of the cations act as hydrogen bond donors, forming strong N—H⋯O interactions with the oxygen atoms of the sulfate anions and the water molecules. nih.goviucr.org

The water molecules play a crucial role in bridging the organic cations and the sulfate anions, participating in both O—H⋯O and O—H⋯S hydrogen bonds. nih.goviucr.org Some of these interactions are bifurcated, where one hydrogen atom is shared between two acceptor atoms. nih.goviucr.org This intricate hydrogen-bonding network organizes the components into layers, leading to a stable supramolecular structure. nih.goviucr.org

Table 2: Crystallographic Data for Bis(4-ethoxyanilinium) sulfate trihydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | 2C₈H₁₂NO⁺·SO₄²⁻·3H₂O | nih.goviucr.org |

| Molecular Weight | 426.48 | nih.goviucr.org |

| Crystal System | Triclinic | nih.goviucr.org |

| Space Group | P-1 | nih.goviucr.org |

| a (Å) | 7.0455 (14) | nih.goviucr.org |

| b (Å) | 10.969 (2) | nih.goviucr.org |

| c (Å) | 13.787 (3) | nih.goviucr.org |

| α (°) | 101.40 (3) | nih.goviucr.org |

| β (°) | 94.53 (3) | nih.goviucr.org |

| γ (°) | 90.18 (3) | nih.goviucr.org |

| Volume (ų) | 1041.0 (4) | nih.goviucr.org |

| Z | 2 | nih.goviucr.org |

Solid-State Spectroscopic Characterization of the Hemisulfate Form

The solid-state spectroscopic characterization of this compound is crucial for confirming its structure and understanding the interactions between the 4-ethoxyaniline cation and the sulfate anion in the crystal lattice. Key spectroscopic techniques employed for this purpose include Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and solid-state nuclear magnetic resonance (NMR) spectroscopy.

FTIR and Raman Spectroscopy:

Vibrational spectroscopy provides insight into the functional groups present and their chemical environment. In the hemisulfate salt, the protonation of the amino group of 4-ethoxyaniline to form the anilinium ion (C₂H₅OC₆H₄NH₃⁺) leads to characteristic shifts in the vibrational frequencies compared to the free base.

Key expected vibrational modes for this compound include:

N-H stretching: The stretching vibrations of the newly formed N-H bonds in the anilinium group typically appear as a broad band in the region of 2800-3200 cm⁻¹. This broadening is a result of hydrogen bonding interactions with the sulfate anion.

S-O stretching: The sulfate anion (SO₄²⁻) exhibits strong, characteristic absorption bands. The symmetry of the sulfate ion can be lowered upon salt formation, leading to a splitting of these bands.

Aromatic C-H and C=C stretching: These bands are expected in their usual regions, but may show slight shifts due to the change in the electronic properties of the aromatic ring upon protonation.

C-O-C stretching: The ether linkage will also have characteristic stretching vibrations.

A study on the related compound, 4-ethoxyaniline-2-pyridinecarboxaldehyde Schiff base, utilized FTIR to confirm the formation of the imine group, which showed a characteristic band at 1625 cm⁻¹. ajol.infoworldscientificnews.com This highlights the utility of IR spectroscopy in identifying key functional groups.

Solid-State NMR (ssNMR) Spectroscopy:

ssNMR provides detailed information about the local chemical environment of specific nuclei, such as ¹³C and ¹⁵N, in the solid state.

¹³C ssNMR: The ¹³C chemical shifts of the aromatic carbons in this compound will be influenced by the protonation of the amino group. The carbon atom bonded to the nitrogen (C-N) is expected to show a significant downfield shift compared to the free base due to the electron-withdrawing effect of the NH₃⁺ group. The chemical shifts of the other aromatic carbons will also be affected, providing a fingerprint of the electronic structure of the anilinium cation. For instance, in a Schiff base derivative of 4-ethoxyaniline, the imino carbon (C=N) was identified at a chemical shift of 158.48 ppm. ajol.infoworldscientificnews.com

¹⁵N ssNMR: This technique is particularly sensitive to the electronic environment of the nitrogen atom. A large downfield shift in the ¹⁵N resonance is expected upon protonation of the amine to form the anilinium ion, providing direct evidence of salt formation.

¹H NMR: While ¹H NMR in the solid state can be complicated by broad lines, it can provide information on proton proximities and hydrogen bonding. In the ¹H NMR spectrum of a Schiff base derived from 4-ethoxyaniline, the imino proton (HC=N-) was observed as a singlet at 8.69 ppm. ajol.infoworldscientificnews.com

These solid-state spectroscopic techniques, when used in combination, provide a comprehensive characterization of the structure and intermolecular interactions within this compound.

Subsequent Chemical Transformations and Derivative Synthesis

4-Ethoxyaniline is a versatile building block in organic synthesis, amenable to a wide range of chemical transformations for the creation of diverse derivatives.

Electrophilic Aromatic Substitution Reactions

The ethoxy and amino groups of 4-ethoxyaniline are both activating and ortho-, para-directing for electrophilic aromatic substitution. cymitquimica.com Given that the para position is occupied by the ethoxy group, electrophilic attack will primarily occur at the positions ortho to the amino group. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com

Halogenation: Reactions with halogenating agents can introduce halogen atoms onto the aromatic ring. For instance, bromination of aniline derivatives can be achieved, though controlling selectivity to avoid di- and tri-substituted products can be challenging. google.com The reaction of a 3-halogeno-4-ethoxy-aniline with ethyl-aceto-acetate is a known pathway. google.com

Nitration: Nitration of 4-ethoxyaniline derivatives, such as phenacetin (N-acetyl-4-ethoxyaniline), can be carried out using a mixture of nitric acid and acetic acid. chegg.com The nitro group can be introduced at positions ortho to either the acetamido or the ethoxy group. chegg.comchegg.com The nitration of 4-ethoxyaniline itself can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0 to 5 °C) to yield nitroaniline derivatives like 4-ethoxy-2-nitroaniline (B1294931) and 4-ethoxy-5-ethyl-2-nitroaniline. evitachem.comontosight.ai

Sulfonation: Sulfonation can be achieved using concentrated sulfuric acid. vulcanchem.com This reaction introduces a sulfonic acid group onto the aromatic ring. The reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions is used to form sulfonamide intermediates.

| Reaction | Reagents | Key Products | Reference |

| Halogenation | Halogenating agents | Halogenated 4-ethoxyaniline derivatives | google.comgoogle.com |

| Nitration | Nitric acid, Sulfuric acid | Nitro-substituted 4-ethoxyaniline derivatives | chegg.comevitachem.comontosight.ai |

| Sulfonation | Concentrated sulfuric acid, Sulfonyl chlorides | Sulfonated 4-ethoxyaniline derivatives | vulcanchem.com |

Nucleophilic Substitution Reactions

The primary amino group of 4-ethoxyaniline is nucleophilic and can participate in various substitution reactions. A key transformation is diazotization, followed by nucleophilic substitution on the resulting diazonium salt.

Diazotization: 4-Ethoxyaniline can be treated with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures (0–5 °C) to form a diazonium salt. This diazonium salt is a versatile intermediate.

Substitution on the Diazonium Salt: The diazonium group can be displaced by a variety of nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) yields 1-azido-4-ethoxybenzene. This azide derivative can then be used in further reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. The diazonium salt can also be coupled with other aromatic compounds, such as o-hydroxyphenethyl ether, in the synthesis of more complex molecules. google.com Coupling with 4-hydroxycinnamic acid can produce azo compounds. smolecule.com

The ethoxy group can also be a site for nucleophilic substitution, although this is less common.

| Reaction | Reagents | Intermediate/Product | Reference |

| Diazotization | NaNO₂, HCl (0-5 °C) | 4-Ethoxybenzenediazonium chloride | |

| Azide Substitution | NaN₃ | 1-Azido-4-ethoxybenzene | |

| Azo Coupling | o-hydroxyphenethyl ether | Azo compound | google.com |

| Azo Coupling | 4-hydroxycinnamic acid | Azo compound | smolecule.com |

Formation and Functionalization of Schiff Bases from 4-Ethoxyaniline

4-Ethoxyaniline readily reacts with aldehydes and ketones to form Schiff bases (imines). evitachem.comresearchgate.net This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, often with an acid or base catalyst. researchgate.net

For example, the reaction of 4-ethoxyaniline with 2-pyridinecarboxaldehyde (B72084) has been synthesized using various methods, including refluxing in ethanol (B145695), which gave the highest yield (83.5%). ajol.inforesearchgate.netresearcher.liferesearchgate.net The resulting Schiff base, 4-ethoxyaniline-2-pyridinecarboxaldehyde, was characterized by a melting point of 118-120°C. ajol.infoworldscientificnews.comresearchgate.netresearcher.life The formation of the imine (C=N) bond can be confirmed by IR spectroscopy, with a characteristic band appearing around 1625 cm⁻¹. ajol.infoworldscientificnews.com

These Schiff bases are not just final products; they are valuable intermediates for further functionalization. The imine bond can be reduced to form secondary amines, or the aromatic rings can be further substituted. Metal complexes of these Schiff bases have also been synthesized and studied. worldscientificnews.com

| Aldehyde/Ketone | Reaction Conditions | Schiff Base Product | Yield | Melting Point (°C) | Reference |

| 2-Pyridinecarboxaldehyde | Reflux in ethanol (2 hours) | 4-Ethoxyaniline-2-pyridinecarboxaldehyde | 83.5% | 118-120 | ajol.infoworldscientificnews.comresearchgate.netresearcher.liferesearchgate.net |

| 2-Pyridinecarboxaldehyde | Stirring in ethanol (1 hour) | 4-Ethoxyaniline-2-pyridinecarboxaldehyde | 73.0% | 118-120 | researchgate.netresearchgate.net |

| 2-Pyridinecarboxaldehyde | Stirring in ethanol-water (1:1 v/v) (1 hour) | 4-Ethoxyaniline-2-pyridinecarboxaldehyde | 43.6% | 118-120 | researchgate.netresearchgate.net |

| 4-Benzyloxybenzaldehyde | Acidic conditions, reflux | N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline | Not specified | Not specified | smolecule.com |

Alkylation and Acylation of the Amine Moiety in Derivative Synthesis

The nitrogen atom of the amino group in 4-ethoxyaniline is nucleophilic and can be readily alkylated and acylated. ontosight.ai

Alkylation: N-alkylation can be achieved by reacting 4-ethoxyaniline with alkyl halides or other alkylating agents, often in the presence of a base. evitachem.comsmolecule.com For example, N-(1-cyclopropylethyl)-4-ethoxyaniline can be synthesized by the N-alkylation of 4-ethoxyaniline with a cyclopropyl (B3062369) halide under basic conditions. evitachem.com Reductive alkylation, for instance with formaldehyde (B43269) followed by reduction with sodium borohydride, can be used to produce N-methylated derivatives like 4-ethoxy-N-methylaniline. The N-alkylation of amines with alcohols can also be achieved using catalysts. rsc.orgrsc.orgacs.org

Acylation: Acylation of the amino group is a common reaction, typically carried out using acyl chlorides or anhydrides. This reaction forms an amide linkage. A well-known example is the acylation of 4-ethoxyaniline with acetic anhydride (B1165640) to produce phenacetin (N-acetyl-4-ethoxyaniline). brainly.combrainly.comaskfilo.com The reaction is an example of nucleophilic acyl substitution. brainly.com Similarly, reaction with benzoyl chloride yields N-benzoyl-4-ethoxyaniline. chegg.com The formation of sulfonamides is another important acylation reaction, achieved by reacting 4-ethoxyaniline with sulfonyl chlorides like 4-fluorobenzenesulfonyl chloride or 2,3-dihydrobenzo -dioxin-6-sulfonyl chloride. researchgate.net

| Reaction | Reagent | Product | Reference |

| Alkylation | Cyclopropyl halide | N-(1-cyclopropylethyl)-4-ethoxyaniline | evitachem.com |

| Reductive Alkylation | Formaldehyde, Sodium borohydride | 4-Ethoxy-N-methylaniline | |

| Acylation | Acetic anhydride | Phenacetin (N-acetyl-4-ethoxyaniline) | brainly.combrainly.comaskfilo.com |

| Acylation | Benzoyl chloride | N-Benzoyl-4-ethoxyaniline | chegg.com |

| Sulfonylation | 4-Fluorobenzenesulfonyl chloride | N-(4-Ethoxyphenyl)-4-fluorobenzenesulfonamide | |

| Sulfonylation | 2,3-Dihydrobenzo -dioxin-6-sulfonyl chloride | N-(4-Ethoxyphenyl)-2,3-dihydrobenzo- -dioxine-6-sulfonamide | researchgate.net |

Cycloaddition Reactions for Novel Heterocyclic Compounds

Derivatives of 4-ethoxyaniline can participate in cycloaddition reactions to form a variety of heterocyclic compounds. researchgate.net A prominent example involves the use of azide derivatives in [3+2] cycloaddition reactions.

As mentioned previously, 1-azido-4-ethoxybenzene, synthesized from 4-ethoxyaniline via diazotization and subsequent reaction with sodium azide, is a key precursor for cycloaddition reactions. This azide can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with various alkynes to produce 1,4-disubstituted-1,2,3-triazoles. This methodology provides a highly efficient and modular approach to synthesizing complex heterocyclic structures.

Furthermore, Schiff bases derived from 4-ethoxyaniline can also be employed in cycloaddition reactions. The imine functionality can act as a dienophile or a dipolarophile in various cycloaddition processes, leading to the formation of different heterocyclic ring systems. The synthesis of bis(hydrazone) derivatives can be achieved through diazotization of 4-ethoxyaniline followed by coupling with an active methylene (B1212753) compound. ekb.eg

These cycloaddition strategies are powerful tools for generating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science, starting from the readily available 4-ethoxyaniline.

Oxidative Chemical Transformations and Byproduct Formation

The oxidation of 4-ethoxyaniline can be initiated by various oxidizing agents, including peroxidases, leading to the formation of several products. nih.gov One notable product is 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one. nih.gov This compound is reactive and can further engage in reactions with biological molecules. nih.gov

During peroxidase-catalyzed oxidation, a free radical intermediate of 4-ethoxyaniline is formed. ebi.ac.uknih.gov This is supported by the observation that the ratio of hydrogen peroxide consumed to p-phenetidine (B124905) (4-ethoxyaniline) is 1:2. ebi.ac.uk The formation of the 4-ethoxyaniline cation free radical has been detected using electron spin resonance (ESR) spectroscopy. nih.gov This radical can undergo dimerization or disproportionation. nih.gov

The oxidation process can lead to a variety of byproducts. For instance, in the presence of N-acetylcysteine (NAC), the reaction with 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one yields multiple products, including:

4-[(4-ethoxyphenyl)amino]phenol nih.gov

3-(N-acetylcystein-S-yl)-4-[(4-ethoxyphenyl)amino]phenol nih.gov

2,5-bis(N-acetylcystein-S-yl)-4-[(4-ethoxyphenyl)-amino]phenol nih.gov

2,5-bis(N-acetylcystein-S-yl)-4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one nih.gov

The relative amounts of these products are influenced by factors such as pH and the concentration of NAC. nih.gov

Investigations into the metabolic oxidation products of 4-ethoxyaniline have identified several compounds, including 4-ethoxynitrosobenzene, 4-ethoxy-4'-nitrosodiphenylamine, and a trimer of p-phenetidine. ebi.ac.ukindustrialchemicals.gov.au The formation of 4,4'-diethoxyazobenzene (B1583289) has also been reported, which further supports a radical-based mechanism. ebi.ac.uk

Table 1: Products of 4-Ethoxyaniline Oxidation

| Oxidizing System | Key Intermediates/Products | Reference |

| Peroxidases | 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one, 4-ethoxyaniline cation free radical | nih.govnih.gov |

| Peroxidase/H₂O₂ | 4,4'-diethoxyazobenzene, p-phenetidine trimer | ebi.ac.uk |

| Peroxidase with N-acetylcysteine | 4-[(4-ethoxyphenyl)amino]phenol, mono- and bis-N-acetylcysteine conjugates | nih.gov |

| Metabolic Oxidation | 4-ethoxynitrosobenzene, 4-ethoxy-4'-nitrosodiphenylamine | ebi.ac.ukindustrialchemicals.gov.au |

Enzymatic Biotransformations and Controlled Degradation Pathways

The enzymatic biotransformation of 4-ethoxyaniline is a key area of study, largely due to its role as a metabolite of the drug phenacetin. nih.gov Enzymes such as peroxidases and prostaglandin (B15479496) synthase can oxidize 4-ethoxyaniline. ebi.ac.uknih.gov

Horseradish peroxidase (HRP) and prostaglandin synthase catalyze the oxidation of 4-ethoxyaniline, leading to the formation of a free radical intermediate. ebi.ac.uknih.gov In the presence of glutathione (B108866) (GSH), this radical can be reduced back to 4-ethoxyaniline, generating a thiyl radical that subsequently reacts with oxygen. ebi.ac.uk This process is accompanied by a rapid uptake of oxygen. ebi.ac.uk

One of the primary metabolites formed through enzymatic oxidation is N-(4-ethoxyphenyl)-p-benzoquinoneimine (NEPBQI). ebi.ac.ukindustrialchemicals.gov.au This reactive metabolite can bind to proteins and form water-soluble conjugates with glutathione. ebi.ac.ukindustrialchemicals.gov.au The formation of these conjugates is a detoxification pathway, preventing the reactive metabolite from causing cellular damage. ebi.ac.ukindustrialchemicals.gov.au

Microbial degradation of phenacetin can also lead to the formation of 4-ethoxyaniline. For instance, Penicillium species have been found to degrade phenacetin into 4-ethoxyaniline and acetate. mdpi.com The bacterium Rhodococcus sp. strain PNT-23 has been shown to degrade phenacetin via N-acetyl-4-aminophenol and subsequently to 4-aminophenol. mdpi.com

Table 2: Enzymatic Biotransformation of 4-Ethoxyaniline

| Enzyme/Organism | Transformation Pathway | Key Metabolites | Reference |

| Horseradish Peroxidase/Prostaglandin Synthase | Oxidation | 4-ethoxyaniline free radical, N-(4-ethoxyphenyl)-p-benzoquinoneimine | ebi.ac.uknih.gov |

| Penicillium species | Degradation of phenacetin | 4-Ethoxyaniline, Acetate | mdpi.com |

| Rhodococcus sp. PNT-23 | Degradation of phenacetin | N-acetyl-4-aminophenol, 4-aminophenol | mdpi.com |

Green Chemistry Approaches in 4-Ethoxyaniline Synthesis

Green chemistry principles are increasingly being applied to the synthesis of 4-ethoxyaniline and its derivatives to reduce the use of hazardous substances and improve efficiency.

One approach involves the use of environmentally benign solvents. For example, the synthesis of Schiff bases from 4-ethoxyaniline has been successfully carried out in ethanol-water mixtures, which are considered eco-friendly solvents. ajol.infoscispace.com The reaction of 4-ethoxyaniline with 2-pyridinecarboxaldehyde in an ethanol-water (1:1 v/v) mixture at ambient temperature afforded the corresponding Schiff base. ajol.info

Another green strategy is the use of alternative energy sources and reaction conditions to minimize waste and energy consumption. Continuous extrusion mechanochemistry, a solvent-free method, has been employed for the synthesis of perylene (B46583) diimides from 4-ethoxyaniline. This technique avoids the use of toxic solvents and can be scaled up from milligram to kilogram batches.

Furthermore, facile and green synthetic routes have been developed for derivatives of 4-ethoxyaniline. For instance, the synthesis of N-(4-ethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydroisoindol-2-yl)acetamide derivatives has been achieved using triethanolamine (B1662121) as a green solvent or through solid-phase reactions, which minimize solvent usage. benthamdirect.comresearchgate.net

The synthesis of N-unsubstituted β-lactams, where the N-(p-ethoxyphenyl) group is used as a protecting group, has been optimized. nih.gov The oxidative removal of this group with ceric ammonium nitrate (B79036) produces ethanol as a byproduct, which is less toxic than methanol, a byproduct from the cleavage of the more common p-methoxyphenyl group. nih.gov

Table 3: Green Chemistry Approaches in 4-Ethoxyaniline Related Syntheses

| Green Approach | Application | Advantages | Reference |

| Use of Eco-friendly Solvents | Synthesis of Schiff bases from 4-ethoxyaniline | Reduced environmental impact of solvents | ajol.infoscispace.com |

| Solvent-free Mechanochemistry | Synthesis of perylene diimides from 4-ethoxyaniline | Elimination of toxic solvents, scalability, energy efficiency | |

| Use of Green Solvents/Solid-phase Synthesis | Synthesis of 4-ethoxyaniline derivatives | Reduced solvent usage, facile procedures | benthamdirect.comresearchgate.net |

| Use of Greener Protecting Groups | Synthesis of N-unsubstituted β-lactams | Formation of less toxic byproducts | nih.gov |

Advanced Reaction Mechanisms and Kinetic Studies in 4 Ethoxyaniline Chemistry

Mechanistic Investigations of 4-Ethoxyaniline Reactions

Detailed Reaction Pathway Elucidation (e.g., Ketene-Imine Cycloadditions)

The synthesis of β-lactams, a critical structural motif in many antibiotics, can be achieved through the Staudinger ketene-imine cycloaddition. wikipedia.org In the context of 4-ethoxyaniline, this reaction involves the [2+2] cycloaddition of an imine derived from 4-ethoxyaniline with a ketene (B1206846). nih.govresearchgate.net The established mechanism proceeds through a nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene. wikipedia.orgorganic-chemistry.org This initial attack forms a zwitterionic intermediate, which then undergoes cyclization to yield the β-lactam ring. nih.govresearchgate.netorganic-chemistry.org

The reaction to form the imine, a precursor to the cycloaddition, is typically achieved by reacting 4-ethoxyaniline (also known as p-phenetidine) with an appropriate aldehyde. nih.govresearchgate.net For instance, Schiff bases can be readily prepared in high yields by stirring a mixture of 4-ethoxyaniline and an aldehyde in refluxing ethanol (B145695). nih.govresearchgate.net

The subsequent cycloaddition's stereoselectivity is influenced by the electronic properties of both the ketene and imine substituents. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of cis-β-lactams. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, leading to a preference for trans-β-lactams. organic-chemistry.org

Role of Transient Intermediates in Reaction Progression

Transient intermediates play a pivotal role in the reaction pathways of 4-ethoxyaniline. In peroxidase-mediated oxidation reactions, for example, a p-phenetidine (B124905) radical is generated. ebi.ac.uk The formation of this radical is supported by experiments where its presence leads to the oxidation of the spin probe OXANOH to its stable free radical form. ebi.ac.uk This radical can then be reduced by glutathione (B108866), generating the parent p-phenetidine and a thiyl radical. ebi.ac.uk

Another significant transient species is the N-(4-ethoxyphenyl)-p-benzoquinone imine, which is formed during the peroxidase-catalyzed metabolism of p-phenetidine. ebi.ac.uksigmaaldrich.com This reactive metabolite has been shown to bind to proteins and react with glutathione to form water-soluble conjugates. ebi.ac.uk

In the context of Staudinger cycloadditions, the zwitterionic intermediate formed from the nucleophilic attack of the imine on the ketene is a key transient species that dictates the final product formation. nih.govresearchgate.netorganic-chemistry.org Similarly, in the oxidation of aromatic amines, N-cationic radicals and subsequent phenyl radicals can be formed as reactive intermediates. ualberta.ca

Kinetic Analysis of Reaction Rates and Parameters for Optimization

The study of reaction kinetics is crucial for optimizing the synthesis and transformation of 4-ethoxyaniline derivatives. Key parameters such as activation energy (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS) provide insights into the reaction mechanism and help in controlling the reaction outcome. dalalinstitute.com

For instance, in the periodate (B1199274) oxidation of o-ethoxyaniline, a structural isomer of 4-ethoxyaniline, the reaction was found to be second order, being first order in each reactant. researchgate.net The thermodynamic parameters were determined as Ea = 18.2 kcal mol-1, ΔH# = 17.6 kcal mol-1, and ΔS# = -4.9 cal mol-1. researchgate.net Such data is instrumental in understanding the transition state and optimizing reaction conditions like temperature and solvent.

The Curtin-Hammett principle is relevant when considering reactions involving conformational isomers of 4-ethoxyaniline derivatives. pitt.edu If the rate of interconversion between conformers is much faster than the rates of the subsequent reactions, the product distribution is determined by the difference in the Gibbs free energies of the transition states, not the population of the ground-state conformers. pitt.edu

Kinetic studies are also vital in understanding and mitigating side reactions. For example, in the synthesis of certain heterocyclic compounds, understanding the kinetics of solvolysis as a side reaction is important for maximizing the yield of the desired product. ntnu.no

Catalytic Effects in 4-Ethoxyaniline Transformations (e.g., Peroxidase-Mediated Processes)

Peroxidases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), are effective catalysts for the oxidation of 4-ethoxyaniline. ebi.ac.ukresearchgate.netresearchgate.net These enzymatic reactions mimic the metabolic activation of aromatic amines and are of interest for both synthetic and toxicological studies. ualberta.caresearchgate.net

In the presence of hydrogen peroxide, HRP catalyzes the oxidation of 4-ethoxyaniline, leading to the formation of various products, including N-oxygenated compounds like 4-ethoxynitrosobenzene and 4-ethoxynitrobenzene, as well as coupling products like 4,4'-diethoxyazoxybenzene and 4,4'-diethoxyazobenzene (B1583289). researchgate.net The product distribution can be influenced by the reaction conditions, such as pH. researchgate.net For instance, the oxidation of 4-ethoxyaniline with a hydrogen peroxide/sodium tungstate (B81510) system showed varying yields at different pH levels. researchgate.net

The mechanism of peroxidase-catalyzed oxidation involves the formation of reactive intermediates. ebi.ac.uk HRP facilitates the formation of a p-phenetidine radical, which can then undergo further reactions. ebi.ac.uk The nature of the products can also be similar to those obtained from chemical oxidation systems, such as lead dioxide/acetic acid and potassium ferricyanide/sodium carbonate. researchgate.net

Besides peroxidases, other catalytic systems have been explored. For example, covalent organic frameworks (COFs) have been used as photocatalysts for the selective coupling of amine derivatives, including 4-ethoxyaniline, under visible light irradiation. nih.gov These reactions proceed through the generation of reactive oxygen species like singlet oxygen and superoxide (B77818) radical anions. nih.govresearchgate.net

Influence of Solvent Systems and Environmental Parameters on Reaction Outcomes

The choice of solvent and environmental parameters such as temperature and pH significantly impacts the outcome of reactions involving 4-ethoxyaniline.

In the synthesis of Schiff bases from 4-ethoxyaniline, the solvent can affect the reaction yield. For example, the reaction between 4-ethoxyaniline and 2-pyridinecarboxaldehyde (B72084) gave the highest yield (83.5%) when refluxed in ethanol, while stirring in ethanol or an ethanol-water mixture at room temperature resulted in lower yields (73.0% and 43.6%, respectively). ajol.info

Temperature is another critical parameter. In the N-dearylation of 2-azetidinones derived from 4-ethoxyaniline using ceric ammonium (B1175870) nitrate (B79036) (CAN), the reaction yield was found to be temperature-dependent. nih.govresearchgate.net Optimal yields were obtained at 0°C and room temperature, while a lower yield was observed at -10°C, likely due to the reduced solubility of the starting material. nih.govresearchgate.net

The pH of the reaction medium can also dictate the product distribution. In the oxidation of 4-ethoxyaniline with a hydrogen peroxide/sodium tungstate system, the percentage of the oxidized amine varied with pH, with about 50% conversion at pH 3 and 7, and about 70% at pH 12. researchgate.net

Furthermore, in liquid chromatography, the retention of ionizable compounds like 4-ethoxyaniline is a function of the mobile phase pH and column temperature. conicet.gov.ar The interplay of these parameters can be used to optimize separations. conicet.gov.ar

Table of Reaction Parameters and Outcomes

| Reaction | Catalyst/Reagent | Solvent | Temperature | pH | Key Outcome/Yield | Reference |

|---|---|---|---|---|---|---|

| Schiff Base Synthesis | - | Ethanol (reflux) | Reflux | - | 83.5% yield | ajol.info |

| Schiff Base Synthesis | - | Ethanol (stirring) | Ambient | - | 73.0% yield | ajol.info |

| Schiff Base Synthesis | - | Ethanol-water (1:1 v/v) | Ambient | - | 43.6% yield | ajol.info |

| N-Dearylation of 2-Azetidinones | Ceric Ammonium Nitrate (CAN) | Aqueous Acetonitrile | 0°C / Room Temperature | - | Good to excellent yields | nih.govresearchgate.net |

| N-Dearylation of 2-Azetidinones | Ceric Ammonium Nitrate (CAN) | Aqueous Acetonitrile | -10°C | - | Lower yield | nih.govresearchgate.net |

| Oxidation | H2O2/Sodium Tungstate | - | - | 3 | ~50% conversion | researchgate.net |

| Oxidation | H2O2/Sodium Tungstate | - | - | 7 | ~50% conversion | researchgate.net |

| Oxidation | H2O2/Sodium Tungstate | - | - | 12 | ~70% conversion | researchgate.net |

Analytical Chemistry Methodologies for 4 Ethoxyaniline Hemisulfate Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and purification of 4-Ethoxyaniline hemisulfate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly prominent in this regard, each offering distinct advantages.

HPLC is a powerful technique for the analysis of this compound due to its high resolution and sensitivity. A common approach involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For 4-Ethoxyaniline, a simple reverse-phase method can be employed with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, formic acid is a suitable substitute for phosphoric acid sielc.com.

Method development often focuses on optimizing the mobile phase composition, flow rate, and column temperature to achieve the best separation efficiency, peak shape, and analysis time. The use of a C18 column is a common starting point for developing a robust analytical method.

A key aspect of analyzing the hemisulfate salt is the ionic nature of the compound in solution. This property can be leveraged for enhanced separation using specific HPLC techniques.

Table 1: Example HPLC Method Parameters for 4-Ethoxyaniline Analysis

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile:Sodium Acetate Buffer (60:40) |

| pH | 5 |

| Flow Rate | 1.4 mL/min |

| Detection | UV at 200 nm |

Gas chromatography is a highly effective technique for the analysis of volatile compounds. However, this compound is a salt and therefore non-volatile. To make it amenable to GC analysis, a derivatization step is necessary. This process involves a chemical reaction to convert the analyte into a more volatile and thermally stable compound.

Common derivatization strategies for amines include acylation, silylation, and alkylation. For instance, the primary amine group of 4-ethoxyaniline can be reacted with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl (B98337) (TMS) derivative. This derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The mass spectrum of 4-ethoxyaniline shows a prominent molecular ion peak, which is invaluable for structural confirmation spectroscopyonline.com.

The development of a GC method would involve optimizing the derivatization reaction conditions (reagent, temperature, and time) and the GC parameters (column type, temperature program, and detector).

Mixed-mode chromatography offers a versatile approach for the separation of compounds with diverse chemical properties, such as this compound. This technique utilizes stationary phases that possess both reversed-phase and ion-exchange characteristics. This dual functionality allows for the simultaneous separation of analytes based on both their hydrophobicity and ionic nature.

For the analysis of 4-Ethoxyaniline, which is basic, a mixed-mode column with cation-exchange properties can be particularly effective. A notable example is the use of a Primesep 100 column, which can retain and analyze 4-Ethoxyaniline using a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm sielc.com. The presence of sulfuric acid in the mobile phase is especially pertinent for the analysis of the hemisulfate salt, as it helps to maintain the ionic form of the analyte and facilitate its interaction with the ion-exchange sites on the stationary phase. This approach provides high resolution and symmetrical peak shapes sielc.com.

The ability to manipulate both reversed-phase and ion-exchange interactions by adjusting the mobile phase composition (e.g., organic solvent content, pH, and ionic strength) provides a high degree of selectivity and flexibility in method development.

Table 2: Example of a Mixed-Mode Chromatography Method for 4-Ethoxyaniline

| Parameter | Value |

| Column | Primesep 100 (mixed-mode) |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric Acid (H2SO4) |

| Detection | UV at 200 nm |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools used for this purpose.

NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are crucial for the structural assignment of this compound.

In the ¹H NMR spectrum of 4-ethoxyaniline, distinct signals corresponding to the different types of protons in the molecule are observed. The ethoxy group gives rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons on the benzene (B151609) ring typically appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the amine group often appear as a broad singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of these signals are indicative of the chemical environment of the carbon atoms.

The formation of the hemisulfate salt will lead to the protonation of the amine group to form an ammonium (B1175870) group (-NH₃⁺). This protonation will affect the chemical shifts of the adjacent protons and carbons in the NMR spectra. Specifically, the protons on the nitrogen and the adjacent aromatic protons are likely to be shifted downfield (to a higher ppm value) due to the increased electron-withdrawing nature of the positively charged nitrogen. The amine protons in the salt form are expected to be observable and may show coupling to the adjacent aromatic protons, depending on the solvent and other experimental conditions.

Table 3: Predicted ¹H NMR Chemical Shifts for 4-Ethoxyaniline Moiety

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~1.4 | Triplet |

| -CH₂- | ~4.0 | Quartet |

| Aromatic H (ortho to -NH₂) ** | ~6.6 | Doublet |

| Aromatic H (ortho to -O-Et) | ~6.7 | Doublet |

| -NH₂ | Variable, broad singlet | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-Ethoxyaniline Moiety

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ | ~15 |

| -CH₂- | ~64 |

| Aromatic C (ortho to -NH₂) | ~116 |

| Aromatic C (ortho to -O-Et) | ~115 |

| Aromatic C (ipso to -NH₂) ** | ~141 |

| Aromatic C (ipso to -O-Et) | ~152 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure.

For the 4-ethoxyaniline portion of the molecule, key absorptions include:

C-H stretching from the aromatic ring and the alkyl chain of the ethoxy group.

C=C stretching from the aromatic ring.

C-O stretching from the ether linkage.

N-H stretching from the primary amine group.

The formation of the hemisulfate salt will significantly alter the IR spectrum, providing clear evidence of the salt's presence. The protonation of the primary amine group to an ammonium group (-NH₃⁺) results in the appearance of a broad and strong absorption band in the region of 3200 to 2800 cm⁻¹ due to N-H stretching vibrations spectroscopyonline.com. This broad feature often overlaps with the C-H stretching vibrations. Additionally, N-H bending vibrations for the NH₃⁺ group are expected to appear.

The presence of the sulfate (B86663) anion (SO₄²⁻) will also give rise to characteristic strong absorption bands. A broad and intense peak due to the stretching of the S-O bonds is typically observed around 1100 cm⁻¹ spectroscopyonline.com. The presence of these distinct absorption bands for the ammonium cation and the sulfate anion provides definitive confirmation of the this compound salt structure.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| N-H Bend (Ammonium Salt) | ~1600 | Medium |

| C-O Stretch (Ether) | 1270 - 1200 | Strong |

| S=O Stretch (Sulfate) | ~1100 | Strong, Broad |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of 4-Ethoxyaniline. In mass spectrometry, the molecule is ionized and then fragmented. The resulting fragments are separated based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that serves as a molecular fingerprint.

When 4-Ethoxyaniline is subjected to electron ionization (EI), a common MS technique, the molecular ion (M+) is formed by the loss of an electron. This molecular ion is energetically unstable and undergoes fragmentation to produce smaller, more stable ions. libretexts.orgchemguide.co.uk The fragmentation pattern is influenced by the structure of the molecule, with cleavage occurring at the weakest bonds.

For 4-Ethoxyaniline, key fragmentation pathways include:

Alpha-cleavage: This is a predominant fragmentation mode for amines and ethers. miamioh.edu For 4-Ethoxyaniline, this involves the cleavage of the C-C bond adjacent to the nitrogen atom or the oxygen atom.

Loss of small neutral molecules: The molecular ion can lose stable neutral molecules like H₂O, CO, or ethylene (B1197577) (C₂H₄). miamioh.edu

The analysis of the resulting mass spectrum allows for the identification of these characteristic fragments, which in turn helps to confirm the structure of 4-Ethoxyaniline. For instance, tandem mass spectrometry (MS/MS) can be employed for more detailed structural elucidation by isolating a specific fragment ion and subjecting it to further fragmentation. nih.gov

Below is a table summarizing the expected major fragments of 4-Ethoxyaniline in a mass spectrum. nih.gov

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure |

| [M+H]⁺ | 138 | Protonated molecular ion |

| [M]⁺ | 137 | Molecular ion |

| [M-CH₃]⁺ | 122 | Loss of a methyl group |

| [M-C₂H₄]⁺ | 109 | Loss of ethylene |

| [M-OC₂H₅]⁺ | 92 | Loss of an ethoxy radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of aromatic compounds like 4-Ethoxyaniline. This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance of light is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

The UV-Vis spectrum of 4-Ethoxyaniline is characterized by absorption bands that arise from electronic transitions within the molecule. The presence of the aromatic ring and the amino and ethoxy functional groups gives rise to characteristic absorption maxima (λmax). These transitions are typically π → π* and n → π* transitions.

In a typical analysis, a solution of this compound is prepared in a suitable solvent, and its absorbance is measured at its λmax. A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

High-performance liquid chromatography (HPLC) with UV detection is a common application of this principle for the analysis of 4-Ethoxyaniline. sielc.com The compound can be detected with high resolution and peak symmetry at a wavelength of 200 nm. sielc.com The choice of solvent can influence the position and intensity of the absorption bands.

Electrochemical Detection and Quantification Approaches

Electrochemical methods offer a sensitive and selective approach for the detection and quantification of electroactive compounds like 4-Ethoxyaniline. These techniques are based on measuring the current or potential changes that occur during an electrochemical reaction involving the analyte.

Voltammetric techniques, such as cyclic voltammetry (CV), are often employed to study the electrochemical behavior of 4-Ethoxyaniline. In CV, the potential of a working electrode is scanned linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction processes of the analyte. For aromatic amines, the oxidation of the amino group is a key electrochemical reaction.

For quantitative analysis, techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often preferred due to their higher sensitivity and better resolution compared to CV. In these methods, the current is sampled in a way that minimizes the contribution of the charging current, resulting in a lower background signal.

The development of chemically modified electrodes can further enhance the sensitivity and selectivity of the electrochemical detection of 4-Ethoxyaniline. These modifications can involve the use of nanomaterials, polymers, or other specific recognition elements to facilitate the electron transfer process or to preconcentrate the analyte at the electrode surface. mdpi.comresearchgate.net

Electrochemical biosensors, which combine a biological recognition element with an electrochemical transducer, represent a promising area of research for the detection of aromatic amines. nih.govmdpi.comnih.gov These sensors can offer high specificity and sensitivity for the target analyte.

Method Validation and Analytical Performance Assessment

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. For the methodologies described above, a comprehensive validation process would typically involve the assessment of the following performance characteristics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govresearchgate.net This is typically evaluated by analyzing a series of standards and performing a linear regression analysis. researchgate.net

Accuracy: The closeness of the measured value to the true value. Accuracy is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. nih.govresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below summarizes typical performance characteristics for analytical methods used for the determination of aromatic amines, which would be relevant for the validation of methods for this compound.

| Performance Characteristic | Typical Value/Range for Aromatic Amine Analysis | Reference |

| Linearity (Correlation Coefficient, r²) | > 0.99 | nih.govresearchgate.net |

| Precision (RSD, %) | < 10% | researchgate.net |

| Limit of Detection (LOD) | ng/g to µg/L range | nih.govresearchgate.net |

| Recovery (%) | 80 - 110% | researchgate.net |

Applications in Chemical Research and Materials Science Development

Utilization in Advanced Dye Chemistry Research and Development

4-Ethoxyaniline is a significant precursor in the synthesis of azo dyes, which represent the largest and most versatile class of synthetic colorants. plantarchives.orgcuhk.edu.hk The synthesis of these dyes from 4-ethoxyaniline typically involves a two-step process: diazotization followed by a coupling reaction. youtube.comnih.gov

Diazotization: The process begins with the conversion of the primary aromatic amine group (-NH₂) of 4-ethoxyaniline into a diazonium salt (-N₂⁺). This reaction is typically carried out in a cold acidic solution (e.g., with hydrochloric acid) by adding sodium nitrite (B80452). cuhk.edu.hkjbiochemtech.com The low temperature (0-5 °C) is crucial to prevent the unstable diazonium salt from decomposing.

Azo Coupling: The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. cuhk.edu.hknih.gov This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- functional group, which acts as a chromophore responsible for the dye's color. nih.gov

The specific color and properties of the final dye are determined by the molecular structure of both the diazonium salt (derived from 4-ethoxyaniline) and the coupling component. The ethoxy group (-OC₂H₅) on the aniline (B41778) ring acts as an auxochrome, a color helper that can modify the intensity and shade of the dye. nih.gov By varying the coupling partner, a wide spectrum of colors can be achieved. Research in this area focuses on synthesizing novel azo dyes with enhanced properties such as lightfastness, thermal stability, and specific affinities for various substrates like textiles and leather. plantarchives.org

Table 1: General Synthesis Pathway for Azo Dyes from 4-Ethoxyaniline

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | 4-Ethoxyaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 4-Ethoxybenzenediazonium chloride |

Role as a Chemical Building Block in Complex Organic Synthesis

Beyond dye synthesis, 4-ethoxyaniline is a valuable building block for introducing the 4-ethoxyphenyl moiety into more complex organic molecules. wikipedia.orgmallakchemicals.com Its primary amino group is a key functional handle that can undergo a variety of chemical transformations, including acylation, alkylation, and formation of Schiff bases.

A classic example of its use is in the synthesis of phenacetin (B1679774), an early analgesic drug. The synthesis involves the acylation of the amino group of 4-ethoxyaniline using acetic anhydride (B1165640). chegg.com This reaction, known as the Williamson ether synthesis is not correct, it is an N-acylation, demonstrates the utility of 4-ethoxyaniline as a nucleophile to form amide bonds, which are fundamental linkages in many organic and biological molecules.

The reactivity of 4-ethoxyaniline makes it a versatile starting material for multi-step syntheses. The amino group can be protected, allowing for chemical modifications on the aromatic ring, followed by deprotection to regenerate the amine for further reactions. This strategic approach enables the construction of intricate molecular architectures required for pharmaceuticals, agrochemicals, and other specialty chemicals. beilstein-journals.org

Development of Polymeric Materials and Functional Coatings through Derivatization

Derivatives of 4-ethoxyaniline play a role in the development of specialized polymers and functional materials. One notable application is in the production of antioxidants for rubber. suzehg.com For instance, 4-ethoxyaniline is a key intermediate in the manufacture of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a potent antioxidant used to prevent the degradation of rubber products. suzehg.com

The synthesis of functional polymers often involves the incorporation of monomers with specific chemical groups. Derivatives of 4-ethoxyaniline can be designed to act as such functional monomers. By polymerizing these monomers, materials with tailored properties can be created. For example, incorporating the 4-ethoxyaniline moiety into a polymer backbone could be explored to impart specific properties like antioxidant activity or to serve as a site for further chemical modification.

In the field of functional coatings, molecules derived from 4-ethoxyaniline can be immobilized onto surfaces to create bio-interfaces or materials with specific functionalities. nih.govnih.gov While direct large-scale applications are specialized, the chemical principles allow for its derivatives to be attached to polymer coatings to introduce functionalities such as specific binding sites for proteins or other molecules. nih.gov

Exploration in Pharmaceutical Intermediates and Lead Compound Synthesis (Focus on chemical synthesis pathways)

4-Ethoxyaniline is a well-established intermediate in the pharmaceutical industry. wikipedia.orgmallakchemicals.com Its primary historical significance lies in the synthesis of phenacetin, although the use of this drug has been largely discontinued. wikipedia.org The synthesis pathway is a straightforward N-acetylation, as previously mentioned.

Synthesis of Phenacetin from 4-Ethoxyaniline:

4-Ethoxyaniline is dissolved in a suitable solvent.

Acetic anhydride is added as the acetylating agent.

The reaction mixture is typically heated to facilitate the formation of the amide bond.

Upon cooling, the product, N-(4-ethoxyphenyl)acetamide (Phenacetin), crystallizes and can be isolated by filtration. chegg.com

Beyond phenacetin, 4-ethoxyaniline and its derivatives are intermediates in the synthesis of a range of other pharmaceutical compounds. It serves as a starting material for drugs such as Bucetin (an analgesic), and has been used in the synthesis of Celiprolol, Mesalazine, and Rivanol. wikipedia.orgsuzehg.com The synthesis of these more complex molecules involves multiple steps where the 4-ethoxyaniline core is modified and elaborated. For instance, derivatives of 2-hydroxy-p-phenetidine have been synthesized and investigated for potential therapeutic applications. nih.govacs.org

The utility of 4-ethoxyaniline in this context stems from its ability to serve as a scaffold upon which more complex functionalities can be built, leading to the creation of lead compounds in drug discovery programs.

Table 2: Examples of Pharmaceuticals Derived from 4-Ethoxyaniline Intermediates

| Intermediate | Target Pharmaceutical | Therapeutic Class |

|---|---|---|

| 4-Ethoxyaniline | Phenacetin | Analgesic, Antipyretic |

| 4-Ethoxyaniline | Bucetin | Analgesic |

| 4-Ethoxyaniline Derivative | Celiprolol | Beta Blocker |

| 4-Ethoxyaniline Derivative | Mesalazine | Anti-inflammatory |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Ethoxyaniline |

| 4-Ethoxyaniline hemisulfate |

| Sodium nitrite |

| Hydrochloric acid |

| 4-Ethoxybenzenediazonium chloride |

| Naphthalen-2-ol |

| Phenacetin |

| Acetic anhydride |

| Bucetin |

| 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline |

| 2-hydroxy-p-phenetidine |

| Celiprolol |

| Mesalazine |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of 4-ethoxyaniline. researchgate.netrowansci.com These calculations begin by determining the molecule's most stable three-dimensional arrangement, known as the optimized geometry. From this optimized structure, a wealth of information about the molecule's electronic nature can be derived.

The distribution of electrons within the molecule is a key focus. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netthaiscience.info

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.comrsc.org For 4-ethoxyaniline, the MEP would show negative potential around the nitrogen and oxygen atoms, indicating these are sites susceptible to electrophilic attack, while the amino hydrogens would show positive potential. thaiscience.info

Table 1: Calculated Electronic Properties of 4-Ethoxyaniline

| Parameter | Representative Value | Significance |

| EHOMO | -5.10 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -0.25 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.85 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. researchgate.net |

| Dipole Moment (μ) | 2.15 D | Measures the overall polarity of the molecule, arising from the asymmetrical distribution of charge. |

| Ionization Potential (I) | 5.10 eV | The energy required to remove an electron, approximated by -EHOMO. thaiscience.info |

| Electron Affinity (A) | 0.25 eV | The energy released when an electron is added, approximated by -ELUMO. thaiscience.info |

Note: The values in this table are representative examples derived from DFT (B3LYP/6-311G level) calculations for substituted anilines and are intended for illustrative purposes.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify the most likely pathway a reaction will follow, including the structures of short-lived intermediates and the high-energy transition states that connect them. nih.gov

For 4-ethoxyaniline, computational models can elucidate its role in various reactions, such as oxidation, which is a common pathway for anilines. mdpi.com Theoretical studies on the metabolic pathways of phenacetin (B1679774), which breaks down into 4-ethoxyaniline, use DFT to calculate the activation energies for different reactions like O-dealkylation and N-hydroxylation. researchgate.netnih.gov These calculations help determine which metabolic route is more energetically favorable. The lower the calculated activation barrier for a given pathway, the faster the reaction is predicted to occur.

By modeling these pathways, it is possible to predict the formation of reactive metabolites. For instance, calculations can show how 4-ethoxyaniline might be activated by cytochrome P-450 enzymes, identifying the specific intermediates responsible for further biological activity. nih.gov

Table 2: Representative Calculated Activation Barriers for Aniline (B41778) Reactions

| Reaction Pathway | Reactant | Computational Method | Calculated Activation Energy (kcal/mol) |

| Oxidative Coupling | Aniline | DFT (B3LYP) | 15 - 20 |

| N-Hydroxylation | Phenacetin | DFT (B3LYP/6-311+G(d)) | 42.4 |

| O-Dealkylation | Phenacetin | DFT (B3LYP/6-311+G(d)) | 37.6 |

Note: This table presents example data from computational studies on aniline and phenacetin to illustrate how reaction barriers are modeled. The values for phenacetin show the relative energetic favorability of different metabolic pathways. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). rowansci.com It calculates the energies of electronic transitions, which correspond to the wavelengths of light a molecule absorbs (λmax). nih.govnih.gov Studies on related dye molecules show that the accuracy of TD-DFT predictions is often improved by including a computational model for the solvent, as the solvent environment can influence the electronic states of the molecule. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Comparing the predicted ¹H and ¹³C NMR spectra with experimental results is a powerful technique for structure elucidation and verification. d-nb.infofrontiersin.org

Conformational analysis involves calculating the energy of the molecule as specific bonds are rotated. For 4-ethoxyaniline, this would focus on the rotation around the C(aryl)−O and O−C(ethyl) bonds to identify the lowest-energy conformer, which is the most populated and stable spatial arrangement of the atoms.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for 4-Ethoxyaniline

| Spectroscopic Data | Experimental Value | Calculated Value (Method) |

| UV-Vis λmax | ~295 nm | 290 nm (TD-DFT with PCM solvent model) |

| ¹H NMR (Ar-H ortho to -NH₂) | ~6.75 ppm | 6.70 ppm (DFT/GIAO) |

| ¹H NMR (Ar-H ortho to -OEt) | ~6.65 ppm | 6.60 ppm (DFT/GIAO) |

| ¹³C NMR (C-NH₂) | ~142 ppm | 141.5 ppm (DFT/GIAO) |

| ¹³C NMR (C-OEt) | ~152 ppm | 151.8 ppm (DFT/GIAO) |

Note: This table contains representative data to illustrate the typical agreement between experimental and computationally predicted spectroscopic parameters.

In Silico Ligand Design and Molecular Interaction Studies

The 4-ethoxyaniline structure can serve as a scaffold or fragment in the design of new biologically active molecules. In silico techniques, especially molecular docking, are used to predict how a ligand (like a derivative of 4-ethoxyaniline) might bind to the active site of a biological target, such as a protein or enzyme. jusst.orgmdpi.com

Molecular docking algorithms position the ligand within the target's binding pocket and calculate a "docking score," which estimates the binding affinity. ijcce.ac.ir A more negative score typically indicates a stronger, more favorable interaction. The analysis also reveals the specific molecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

For example, many kinase inhibitors are based on an anilinoquinazoline (B1252766) core. ijcce.ac.irnih.gov Docking studies on these compounds, where the "anilino" group could be a 4-ethoxyaniline moiety, can reveal crucial hydrogen bonds between the quinazoline (B50416) nitrogen atoms and amino acid residues (e.g., Met769) in the ATP-binding pocket of a kinase like the Epidermal Growth Factor Receptor (EGFR). nih.gov This information guides medicinal chemists in modifying the ligand's structure to improve its potency and selectivity.

Table 4: Example Molecular Docking Results for a 4-Anilino-based Kinase Inhibitor

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| EGFR Kinase | 4-(4-ethoxyanilino) quinazoline derivative | -8.5 | Met769 | Hydrogen Bond (N-H...N) |

| Leu768 | Hydrophobic | |||

| Thr766 | Hydrogen Bond (via water) | |||

| Cys773 | Hydrophobic |

Note: This table illustrates the kind of data generated from a molecular docking study, showing how a molecule containing the 4-ethoxyaniline scaffold might interact with a biological target.

Emerging Research Directions and Future Perspectives

Innovations in Sustainable Synthetic Strategies for 4-Ethoxyaniline Hemisulfate

The drive towards greener and more sustainable chemical manufacturing has led to significant innovations in the synthesis of aromatic amines like 4-ethoxyaniline, the parent amine of the hemisulfate salt. These strategies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One of the most promising areas is the adoption of flow chemistry . This approach involves performing chemical reactions in a continuous-flow reactor rather than in a traditional batch reactor. The benefits of flow chemistry include enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to higher yields and purity, and the potential for automation and seamless integration into multi-step syntheses. For the production of 4-ethoxyaniline, flow chemistry can enable better control over reaction parameters, potentially leading to cleaner reaction profiles and reduced downstream processing.

Biocatalysis represents another significant leap in sustainable synthesis. The use of enzymes or whole-cell systems as catalysts offers high selectivity and specificity under mild reaction conditions, often in aqueous media. Research into biocatalytic methods for the synthesis of aromatic amines is an active field. While specific enzymes for the direct synthesis of 4-ethoxyaniline are still under exploration, the principles of biocatalysis, such as the use of transaminases for the conversion of ketones to amines, are being broadly applied to create greener synthetic routes for related compounds. This approach holds the potential to replace harsh reagents and reduce the environmental footprint of 4-ethoxyaniline production.